4-Methyl-2-(4-methylpiperazin-1-yl)-6-methylsulfanylquinoline
Overview
Description
4-Methyl-2-(4-methylpiperazin-1-yl)-6-methylsulfanylquinoline is a quinoline derivative with a unique structure that includes a piperazine ring and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-methylpiperazin-1-yl)-6-methylsulfanylquinoline typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the piperazine and methylsulfanyl groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.
Preparation of Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Piperazine Group: The piperazine group can be introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with 1-methylpiperazine under basic conditions.
Addition of Methylsulfanyl Group: The methylsulfanyl group can be added via a thiolation reaction, where the quinoline-piperazine intermediate reacts with a methylthiolating agent like methylthiol chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(4-methylpiperazin-1-yl)-6-methylsulfanylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the quinoline ring or the piperazine group, leading to partially or fully reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline or piperazine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-Methyl-2-(4-methylpiperazin-1-yl)-6-methylsulfanylquinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases. Its unique structure allows it to interact with various biological targets.
Biology: In biological research, the compound is used to study cellular processes and pathways, including signal transduction and enzyme inhibition.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(4-methylpiperazin-1-yl)-6-methylsulfanylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is similar in structure but has a pyrimidine core instead of a quinoline core.
Nintedanib: A related compound with a similar piperazine group, used as a kinase inhibitor in cancer therapy.
Sotorasib: Another kinase inhibitor with a piperazine group, used in the treatment of non-small cell lung cancer.
Uniqueness
4-Methyl-2-(4-methylpiperazin-1-yl)-6-methylsulfanylquinoline is unique due to its specific combination of functional groups and structural features. The presence of the methylsulfanyl group and the quinoline core distinguishes it from other similar compounds, providing unique chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
4-methyl-2-(4-methylpiperazin-1-yl)-6-methylsulfanylquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3S/c1-12-10-16(19-8-6-18(2)7-9-19)17-15-5-4-13(20-3)11-14(12)15/h4-5,10-11H,6-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUIQIAYVWTJMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)SC)N3CCN(CC3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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